The Versatile Core: A Technical Guide to Thiazole-4-Carboxylic Acid Sodium Salt for Advanced Research and Development
The Versatile Core: A Technical Guide to Thiazole-4-Carboxylic Acid Sodium Salt for Advanced Research and Development
Introduction: Unveiling a Privileged Scaffold
In the landscape of heterocyclic chemistry, the thiazole ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal and agricultural chemistry. This guide focuses on a key derivative, thiazole-4-carboxylic acid and its sodium salt, a versatile building block pivotal for the synthesis of novel therapeutic agents and functional materials. While the parent acid is assigned CAS Number 3973-08-8 , the sodium salt is typically referenced by this number in research and commercial contexts.[2][3][4] The deprotonated carboxylate form, prevalent under physiological conditions, enhances aqueous solubility and offers a reactive handle for further chemical modification, making it an invaluable synthon for drug development professionals. This document provides an in-depth exploration of its synthesis, properties, and diverse applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Characteristics
The utility of thiazole-4-carboxylic acid sodium salt in synthetic and biological applications is underpinned by its distinct chemical and physical properties. The aromatic thiazole ring, containing both sulfur and nitrogen heteroatoms, imparts a unique reactivity profile, while the carboxylate group provides a site for derivatization and influences its solubility.[1]
| Property | Value | Reference |
| CAS Number | 3973-08-8 (for the parent acid) | [1][2][3][4][5] |
| Molecular Formula | C₄H₃NO₂S (acid form) | [1][2] |
| Molecular Weight | 129.14 g/mol (acid form) | [1][2] |
| Appearance | White to off-white or light yellow solid/powder | [1][6] |
| Melting Point | 194 - 199 °C (acid form, lit.) | [1][2] |
| Purity | Typically ≥ 97% | [1] |
| Synonyms | 1,3-Thiazole-4-carboxylic acid, 4-Carboxythiazole | [1][3] |
Synthesis and Manufacturing: A Verifiable Pathway
The reliable synthesis of thiazole-4-carboxylic acid is crucial for its application in research and development. Several synthetic routes have been reported, with a common and scalable method involving the multi-step conversion of L-cysteine hydrochloride. This pathway is advantageous due to the use of inexpensive and readily available starting materials.[7] The final step, the hydrolysis of the methyl ester intermediate with sodium hydroxide, directly yields the sodium salt of thiazole-4-carboxylic acid in solution before acidification to isolate the free acid.
Conceptual Synthesis Workflow
Caption: A multi-step synthesis route to thiazole-4-carboxylic acid.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative synthesis adapted from reported methodologies, designed for reproducibility and scalability.[7][8]
Step 1: Synthesis of Methyl Thiazolidine-4-carboxylate
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Condensation: Dissolve L-cysteine hydrochloride in water. Add formaldehyde (as a 37% aqueous solution) in a molar ratio of approximately 1:1.2. Stir the reaction at room temperature. The thiazolidine-4-carboxylic acid forms in situ.
-
Esterification: To the crude thiazolidine-4-carboxylic acid, add methanol. Bubble dry HCl gas through the solution while maintaining a cool temperature. Allow the reaction to proceed at room temperature for 12 hours. The product, methyl thiazolidine-4-carboxylate hydrochloride, will precipitate and can be isolated by filtration.[7]
Step 2: Oxidation to Methyl Thiazole-4-carboxylate
-
Reaction Setup: Suspend the methyl thiazolidine-4-carboxylate in a suitable solvent such as acetonitrile.
-
Oxidation: Add an oxidizing agent, for example, manganese dioxide (MnO₂), in a significant molar excess (e.g., 20 equivalents). Heat the mixture to reflux (approximately 80°C) and maintain for 48-72 hours, monitoring the reaction by TLC.[7]
-
Work-up: After cooling, filter off the solid oxidant. Concentrate the filtrate under reduced pressure to yield crude methyl thiazole-4-carboxylate.
Step 3: Hydrolysis to Thiazole-4-carboxylic Acid Sodium Salt and Isolation
-
Hydrolysis: To the crude methyl thiazole-4-carboxylate, add a 10% aqueous solution of sodium hydroxide (NaOH) in a molar excess (e.g., 2-3 equivalents).[7] Heat the mixture to reflux for 1 hour. This step results in the formation of thiazole-4-carboxylic acid sodium salt in the aqueous solution.
-
Isolation of Free Acid: Cool the reaction mixture in an ice bath. Carefully add a 6M hydrochloric acid (HCl) solution to acidify the mixture to a pH of approximately 2-3.[7][8]
-
Purification: The thiazole-4-carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry to obtain the final product. The yield for this final step is typically high (>90%).[7]
Core Applications in Research and Drug Development
Thiazole-4-carboxylic acid and its derivatives are instrumental in various fields, a testament to the versatility of the thiazole scaffold.[1] Its applications span from pharmaceuticals to agrochemicals, driven by the wide range of biological activities exhibited by its derivatives.
Central Role in Medicinal Chemistry
The thiazole nucleus is a key component in numerous approved drugs and clinical candidates. Febuxostat, a potent xanthine oxidase inhibitor for treating gout, prominently features a substituted thiazole-5-carboxylic acid moiety, highlighting the therapeutic relevance of this structural class. The carboxylic acid group serves as a critical anchor for binding to biological targets and as a handle for creating prodrugs or modifying pharmacokinetic properties.
-
Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many compounds with demonstrated efficacy against pathogenic bacteria and fungi.[1] Derivatives of thiazole-4-carboxylic acid are actively researched for the development of new anti-infective agents.
-
Anti-inflammatory and Anticancer Applications: Thiazole derivatives have shown potent anti-inflammatory effects.[1] Furthermore, novel thiazole-based chalcones and other derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines, with some compounds demonstrating significant potency.[9]
-
Antiviral Research: Researchers have designed and synthesized derivatives of thiazolidine-4-carboxylic acid as inhibitors of viral enzymes, such as influenza neuraminidase, indicating the potential for developing novel antiviral therapies based on this scaffold.[10]
Conceptual Framework of Applications
Caption: Diverse applications stemming from the thiazole-4-carboxylic acid core.
Utility in Agrochemicals and Material Science
Beyond medicine, thiazole-4-carboxylic acid is a valuable intermediate in the agrochemical industry. Its derivatives are used to enhance the biological activity of fungicides and herbicides, contributing to improved crop protection.[1] In material science, this compound can be incorporated into polymers and coatings to improve durability and resistance to environmental factors.[1]
Conclusion
Thiazole-4-carboxylic acid sodium salt, anchored by the robust and versatile thiazole ring, represents a critical building block for innovation in science and technology. Its established synthetic pathways and well-documented physicochemical properties provide a solid foundation for its use in drug discovery, agrochemical development, and material science. As researchers continue to explore the vast chemical space surrounding the thiazole scaffold, the importance of this fundamental synthon is poised to grow, paving the way for the next generation of advanced molecules and materials.
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